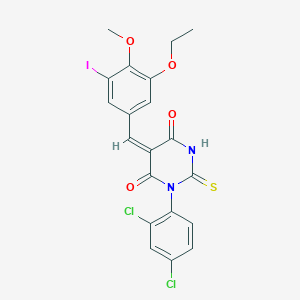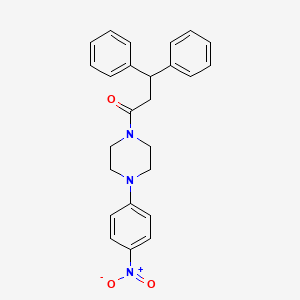![molecular formula C15H23NO2S3 B4922922 N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4922922.png)
N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide, also known as CMETB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMETB belongs to the family of sulfonamide compounds, which have been widely studied for their pharmacological activities.
Mecanismo De Acción
The exact mechanism of action of N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide is not fully understood. However, it has been suggested that N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide may inhibit the activity of enzymes involved in cancer cell proliferation and survival, such as topoisomerase II and carbonic anhydrase IX. N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide has been shown to have various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in acid-base regulation and ion transport. N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide has also been shown to inhibit the activity of the enzyme aromatase, which is involved in the synthesis of estrogen.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide in lab experiments is its specificity for certain enzymes and pathways. This allows researchers to study the effects of N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide on specific cellular processes. However, one limitation of using N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide is its potential toxicity, which may limit its use in certain experiments or in vivo studies.
Direcciones Futuras
There are several future directions for research on N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide. One area of interest is the development of N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide analogs with improved efficacy and reduced toxicity. Another area of research is the study of N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide in combination with other drugs or therapies, such as chemotherapy or radiation therapy. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide and its potential therapeutic applications in various diseases and conditions.
Métodos De Síntesis
The synthesis of N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide involves a series of chemical reactions that result in the formation of the final product. The first step is the reaction between 2-chloroethyl cyclohexyl sulfide and sodium ethoxide, which leads to the formation of 2-(cyclohexylthio)ethyl ethyl ether. The second step involves the reaction of this intermediate product with 4-methylthiobenzenesulfonyl chloride in the presence of triethylamine, resulting in the formation of N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide.
Aplicaciones Científicas De Investigación
N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-[2-(cyclohexylthio)ethyl]-4-(methylthio)benzenesulfonamide has also been studied for its anti-inflammatory properties, as it has been found to reduce the production of pro-inflammatory cytokines in vitro.
Propiedades
IUPAC Name |
N-(2-cyclohexylsulfanylethyl)-4-methylsulfanylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S3/c1-19-13-7-9-15(10-8-13)21(17,18)16-11-12-20-14-5-3-2-4-6-14/h7-10,14,16H,2-6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNALSEPUNQLGIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)NCCSC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclohexylsulfanyl)ethyl]-4-(methylsulfanyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4922841.png)

![N-(1-{1-[(5-methyl-3-isoxazolyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B4922857.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylbutanamide](/img/structure/B4922865.png)

![4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde](/img/structure/B4922872.png)
![isopropyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4922881.png)
![N-benzyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}ethanamine](/img/structure/B4922888.png)

![N-[(3,5-dioxo-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B4922909.png)

![N-(3-acetylphenyl)-4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4922927.png)
![3-(4-methoxyphenyl)-N-{2-[(4-methylphenyl)thio]ethyl}acrylamide](/img/structure/B4922940.png)
![4-({2-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]phenyl}sulfonyl)morpholine](/img/structure/B4922954.png)